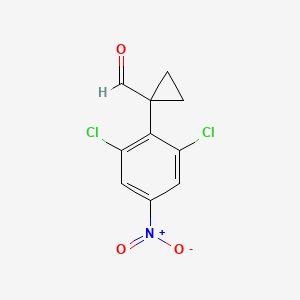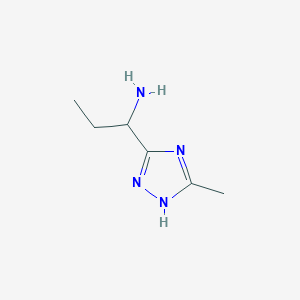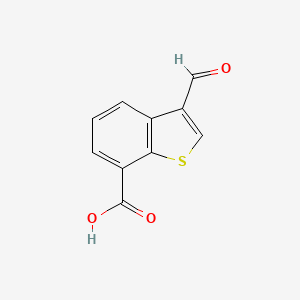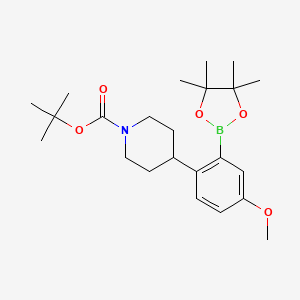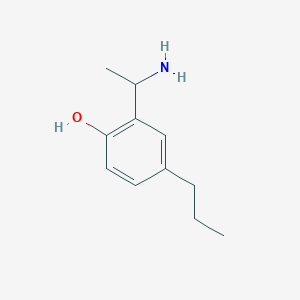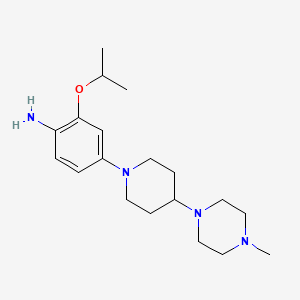![molecular formula C12H22N2O2 B13340625 tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B13340625.png)
tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1S,5R)-3,6-diazabicyclo[322]nonane-3-carboxylate is a bicyclic compound that features a unique diazabicyclo structure
Vorbereitungsmethoden
The synthesis of tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate typically involves the enantioselective construction of the diazabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods often involve the use of multicomponent reactions and condensation reactions to achieve the desired bicyclic structure .
Analyse Chemischer Reaktionen
tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the diazabicyclo structure.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: It is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, through its diazabicyclo structure. The compound can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions, leading to its biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate hydrochloride
- 8-azabicyclo[3.2.1]octane derivatives
These compounds share similar bicyclic structures but differ in their functional groups and stereochemistry, which can lead to different chemical and biological properties.
Eigenschaften
Molekularformel |
C12H22N2O2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-10(8-14)13-6-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
IHTTXKKKRHFNJF-VHSXEESVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@H](C1)NC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


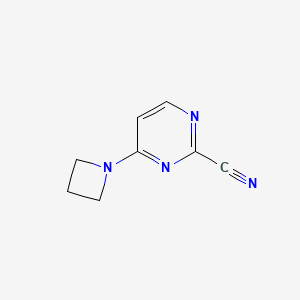
![3-(Cyclopropylmethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13340557.png)
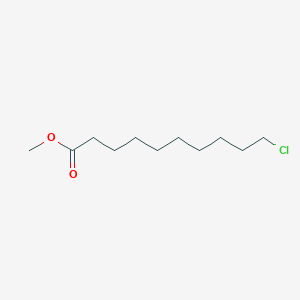
![2-(Benzyloxy)spiro[3.5]nonan-7-one](/img/structure/B13340569.png)

![5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13340576.png)
